Benzenesulfonyl vs. 4-Methoxybenzenesulfonyl: Potency Differential Extrapolated from 4-Methyl-1,4'-bipiperidine Series
In the published SAR study of TASIN analogs, the unsubstituted benzenesulfonyl analog (compound 5, which differs from the target compound only by possessing a 4-methyl group on the piperidine ring instead of 4-methoxy) exhibited an IC₅₀ of 294 ± 7.6 nM against DLD-1 CRC cells, representing a 4.7-fold reduction in potency compared to the 4-methoxybenzenesulfonyl-substituted TASIN-1 (compound 6, IC₅₀ = 63 ± 5.6 nM) [1]. This class-level inference indicates that benzenesulfonyl-substituted bipiperidines are significantly less potent than their 4-methoxybenzenesulfonyl counterparts in this cellular context. The 4-methoxy substitution on the piperidine ring of the target compound may partially offset this potency gap through altered conformational preferences and electronic effects, but no direct head-to-head data exist.
| Evidence Dimension | Antiproliferative activity (IC₅₀) against DLD-1 human colorectal cancer cells with truncated APC |
|---|---|
| Target Compound Data | No direct experimental data available; class-level inference from compound 5 suggests IC₅₀ approximately 294 nM if the 4-methoxy to 4-methyl switch is neutral |
| Comparator Or Baseline | TASIN-1 (compound 6): IC₅₀ = 63 ± 5.6 nM; Compound 5 (benzenesulfonyl, 4-methyl): IC₅₀ = 294 ± 7.6 nM |
| Quantified Difference | Approximately 4.7-fold potency loss upon replacing 4-methoxybenzenesulfonyl with unsubstituted benzenesulfonyl in the 4-methyl series |
| Conditions | DLD-1 colorectal cancer cells, 72 h exposure, lipid-deficient conditions (0.2% FCS or 2% lipoprotein-deficient serum) |
Why This Matters
Procurement for colorectal cancer or cholesterol biosynthesis research requires awareness that the benzenesulfonyl substituent alone, without the electron-donating 4-methoxy group on the phenyl ring, is associated with a substantial potency penalty, informing whether this compound serves as a negative control or a scaffold for further optimization.
- [1] Thompson, S. K.; et al. J. Med. Chem. 2019, 62, 5217–5241. Table 1: compound 5 (R = H, IC₅₀ = 294 nM) vs. compound 6 (R = 4-MeO, IC₅₀ = 63 nM). View Source
